トリス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナト)マンガン(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), commonly referred to as Mn(TMHD)3, is a coordination compound where manganese is complexed with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and volatility, making it a valuable precursor in various chemical processes, particularly in the deposition of thin films.

科学的研究の応用

Mn(TMHD)3 has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the deposition of manganese-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Biology: The compound is studied for its potential use in imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.

Industry: Mn(TMHD)3 is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.

作用機序

Target of Action

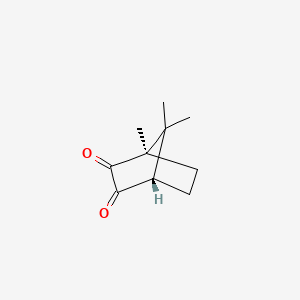

The primary target of Mn(TMHD)3 is olefins . It plays a crucial role in the functionalization of olefins, which is a significant transformation in synthetic chemistry .

Mode of Action

Mn(TMHD)3 operates through a process known as the Metal-Hydride Hydrogen Atom Transfer (MHAT) reaction . This reaction is instrumental in the construction of C–C, C–H, and C–heteroatom bonds . The MHAT reaction has been employed by chemists to functionalize olefins with first-row transition metal catalysts such as cobalt, manganese, and iron .

Biochemical Pathways

The MHAT reaction facilitated by Mn(TMHD)3 affects the biochemical pathways involved in the synthesis of natural products . It enables the construction of carbon–carbon, carbon–heteroatom, and carbon–hydrogen bonds from olefins, based on the generation of carbon-centered radicals .

Result of Action

The result of Mn(TMHD)3’s action is the selective and efficient formation of bonds in the presence of olefins . This has been particularly useful in the synthesis of natural products .

Action Environment

The action of Mn(TMHD)3 can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also worth noting that Mn(TMHD)3 is a non-precious metal catalyst that can be used to obtain the thermodynamic hydrogenation product of olefins, selectively .

準備方法

Synthetic Routes and Reaction Conditions

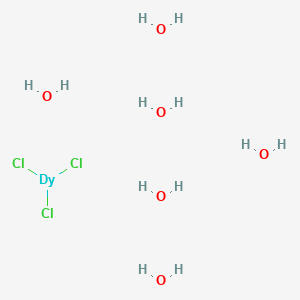

The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) typically involves the reaction of manganese(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of Mn(TMHD)3 follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is often produced in high purity to meet the stringent requirements of its applications in thin film deposition and catalysis.

化学反応の分析

Types of Reactions

Mn(TMHD)3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of manganese.

Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese(II) complexes.

類似化合物との比較

Similar Compounds

Tris(acetylacetonato)manganese(III): Similar in structure but with acetylacetonate ligands instead of 2,2,6,6-tetramethyl-3,5-heptanedione.

Manganese(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionato): A related compound with manganese in a different oxidation state.

Manganese(III) tris(2,4-pentanedionato): Another manganese complex with different diketone ligands.

Uniqueness

Mn(TMHD)3 is unique due to its high volatility and stability, making it particularly suitable for applications in thin film deposition. Its bulky ligands also provide steric protection, enhancing its stability compared to other manganese complexes.

特性

CAS番号 |

14324-99-3 |

|---|---|

分子式 |

C33H60MnO6 |

分子量 |

607.8 g/mol |

IUPAC名 |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese |

InChI |

InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChIキー |

JFJXUVXSIUJJNC-LWTKGLMZSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3] |

異性体SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Mn] |

正規SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn] |

製品の起源 |

United States |

Q1: What is 2,2,6,6-tetramethyl-3,5-heptanedionato manganese(III) (Mn(TMHD)3) and what is it primarily used for in the provided research papers?

A1: Mn(TMHD)3 is a metalorganic compound primarily used as a precursor in chemical vapor deposition (CVD) processes. [, , , , , , , , ] This technique involves using volatile precursors to deposit thin films of materials onto substrates.

Q2: Why is Mn(TMHD)3 suitable for CVD?

A2: Mn(TMHD)3 possesses several characteristics that make it suitable for CVD:

- Volatility: It exhibits sufficient volatility for vapor phase transport to the substrate. [, ]

- Thermal Stability: The compound demonstrates thermal stability at temperatures required for CVD without significant decomposition. [, ] This ensures a consistent and controlled deposition process.

- Clean Decomposition: Mn(TMHD)3 decomposes cleanly, leaving behind minimal unwanted residues on the deposited film. [, ]

Q3: How does the vapor pressure of Mn(TMHD)3 behave with temperature?

A3: The vapor pressure of Mn(TMHD)3 increases with temperature, following the Antoine equation. This relationship allows for precise control of the precursor delivery rate by adjusting the temperature of the precursor source. [, ]

Q4: What types of materials can be deposited using Mn(TMHD)3 as a precursor?

A4: Mn(TMHD)3 serves as a precursor for depositing various manganese-containing materials. Research papers highlight its use in:

- Manganese oxide (Mn3O4) thin films: These films are deposited using Mn(TMHD)3 in a reduced-pressure metalorganic CVD (MOCVD) process. []

- Lanthanum strontium manganite (LSM) thin films: Mn(TMHD)3 is used alongside other metalorganic precursors to create LSM films through plasma-assisted liquid injection CVD (PA-LICVD). []

- Praseodymium calcium manganite (PCMO) thin films: Mn(TMHD)3, together with other precursors, is utilized in a single-solution MOCVD process to deposit PCMO films. [, ]

Q5: What are the advantages of using Mn(TMHD)3 in a single-solution precursor for PCMO deposition?

A5: Utilizing a single-solution precursor containing Mn(TMHD)3, along with Pr(tmhd)3 and a calcium precursor, offers several advantages in PCMO deposition:

- Compositional Control: It allows for precise control over the stoichiometry of the deposited PCMO film by adjusting the molar ratios of the precursors in the solution. []

- Simplified Process: Employing a single solution simplifies the deposition process compared to using multiple individual precursors. []

Q6: Are there any alternatives to Mn(TMHD)3 as a manganese precursor for CVD?

A6: Yes, alternative manganese precursors exist for CVD, including:

- Manganese(II) acetylacetonate (Mn(acac)2): This precursor is commercially available but is typically less volatile and thermally stable than Mn(TMHD)3. [, ]

- Manganese(II) hexafluoroacetylacetonate (Mn(hfa)2•tmeda): This newer precursor shows promise as a liquid-phase alternative to Mn(TMHD)3, offering improved stability and consistent evaporation rates. []

Q7: What analytical techniques are used to characterize materials deposited using Mn(TMHD)3?

A7: Several analytical techniques are employed to characterize the deposited materials, including:

- Scanning Electron Microscopy (SEM): Used to examine the surface morphology and microstructure of the deposited films. [, ]

- Energy-Dispersive X-ray Analysis (EDX): Employed to determine the elemental composition and stoichiometry of the films. [, ]

- X-ray Diffraction (XRD): Used to investigate the crystal structure, phase purity, and orientation of the deposited materials. [, ]

- Atomic Force Microscopy (AFM): Used to study the surface topography and roughness of the films. []

- X-ray Photoelectron Spectroscopy (XPS): Employed to analyze the elemental composition and chemical states of the elements present in the films. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)